molecular formula C24H19BrClN3O4 B15082419 4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-methylbenzoate CAS No. 767334-14-5

4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-methylbenzoate

Cat. No.: B15082419
CAS No.: 767334-14-5
M. Wt: 528.8 g/mol
InChI Key: IKCOITGDVKIIBI-XODNFHPESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-methylbenzoate involves multiple steps, typically starting with the preparation of the core phenyl structure. The reaction conditions often include the use of bromine and chlorobenzoyl chloride under controlled temperatures and pressures to ensure the correct substitution on the phenyl ring .

Industrial Production Methods

it is likely produced in small batches under stringent conditions to maintain purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, chlorobenzoyl chloride, potassium permanganate, lithium aluminum hydride, sodium hydroxide, and hydrochloric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Scientific Research Applications

4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Properties

CAS No.

767334-14-5

Molecular Formula

C24H19BrClN3O4

Molecular Weight

528.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C24H19BrClN3O4/c1-15-3-2-4-17(11-15)24(32)33-21-10-7-19(25)12-18(21)13-28-29-22(30)14-27-23(31)16-5-8-20(26)9-6-16/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+

InChI Key

IKCOITGDVKIIBI-XODNFHPESA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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